2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
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Overview
Description
“2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” is a synthetic organic compound that features multiple functional groups, including bromine, nitro, hydrazone, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” typically involves multiple steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Nitration: The brominated compound is then nitrated to introduce a nitro group at the 4 position of the phenoxy ring.
Hydrazone Formation: The nitro-brominated compound reacts with hydrazine to form the hydrazone derivative.
Esterification: Finally, the hydrazone derivative undergoes esterification with 3-methylbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-({(E)-2-[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate
- 2,4-Dibromo-6-({(E)-2-[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
The unique combination of bromine, nitro, hydrazone, and ester groups in “2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” provides distinct chemical reactivity and potential applications compared to similar compounds. Its specific structure allows for targeted interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C23H16Br3N3O6 |
---|---|
Molecular Weight |
670.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H16Br3N3O6/c1-13-3-2-4-14(7-13)23(31)35-22-15(8-16(24)9-19(22)26)11-27-28-21(30)12-34-20-6-5-17(29(32)33)10-18(20)25/h2-11H,12H2,1H3,(H,28,30)/b27-11+ |
InChI Key |
DETCOXCEXSNHRM-LUOAPIJWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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